molecular formula C20H29N5O2 B6137332 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide

Cat. No.: B6137332
M. Wt: 371.5 g/mol
InChI Key: DREQTRXPYNRAPB-UHFFFAOYSA-N
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Description

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclohexylethyl group, an oxadiazole ring, and a pyrazine moiety, contributes to its distinctive chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, the reaction of 2-cyclohexylethyl hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

  • Attachment of the Pyrazine Moiety: : The pyrazine moiety can be introduced through a nucleophilic substitution reaction. The oxadiazole intermediate can be reacted with a pyrazine derivative, such as 2-chloropyrazine, in the presence of a base to form the desired product.

  • Formation of the Propanamide Group: : The final step involves the formation of the propanamide group. This can be achieved by reacting the intermediate with a suitable amine, such as 1-pyrazin-2-ylpropan-2-amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives with altered chemical properties.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the pyrazine moiety can be substituted with different nucleophiles or electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

    Oxidation: Oxidized derivatives with different functional groups (e.g., carboxylic acids, ketones).

    Reduction: Reduced derivatives with altered chemical properties (e.g., alcohols, amines).

    Substitution: New derivatives with substituted pyrazine moieties or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has shown promise as a potential drug candidate. Its unique structure and biological activities make it a potential candidate for the treatment of various diseases, including infections and cancer.

Industry

In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide: This compound has a phenylethyl group instead of a cyclohexylethyl group. It may have different chemical and biological properties due to the presence of the phenyl group.

    3-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide: This compound has a methylpropyl group instead of a cyclohexylethyl group. The smaller alkyl group may affect its chemical reactivity and biological activity.

    3-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide: This compound has a thiadiazole ring instead of an oxadiazole ring. The presence of sulfur in the ring may lead to different chemical and biological properties.

Uniqueness

The uniqueness of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide lies in its specific combination of functional groups and structural features The presence of the cyclohexylethyl group, oxadiazole ring, and pyrazine moiety gives it distinct chemical properties and potential biological activities that set it apart from similar compounds

Properties

IUPAC Name

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(1-pyrazin-2-ylpropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-15(13-17-14-21-11-12-22-17)23-18(26)8-10-20-25-24-19(27-20)9-7-16-5-3-2-4-6-16/h11-12,14-16H,2-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREQTRXPYNRAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC(=O)CCC2=NN=C(O2)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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